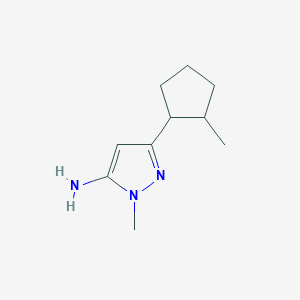

1-Methyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a methyl group and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclopentanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the cyclopentyl group are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine has been investigated for its potential as a pharmaceutical agent, particularly as a selective inhibitor for various enzymes and receptors:

- Epidermal Growth Factor Receptor (EGFR) Inhibition : Recent studies have highlighted the compound's role in inhibiting mutant forms of the epidermal growth factor receptor, which is crucial in cancer therapy. For instance, it has shown significant potency against the EGFR L858R/T790M/C797S mutants, with a Ki value of 2.1 nM in biochemical assays and an IC50 of 56.9 nM in cellular assays .

Cosmetic Formulations

The compound's unique chemical structure allows it to be utilized in cosmetic formulations:

- Stability and Efficacy : Research indicates that compounds similar to this compound can enhance the stability and effectiveness of cosmetic products. This includes improving skin hydration and providing protective effects against environmental stressors .

Case Study 1: Anticancer Activity

A study involving the synthesis and evaluation of various pyrazole derivatives demonstrated that modifications at specific positions could enhance anticancer activity against EGFR mutants. The compound was part of a series that exhibited promising results in inhibiting tumor growth in xenograft models, suggesting its potential for further development as an anticancer drug .

Case Study 2: Cosmetic Efficacy

In a comparative study on cosmetic formulations, the inclusion of compounds like this compound was found to improve skin penetration and retention of active ingredients. This study utilized advanced methodologies such as microdialysis to assess bioavailability and skin absorption rates, indicating that this compound could be beneficial in formulating effective topical products .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

- 1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine

- 1-Methyl-3-(2-methyl-1-propenyl)-1H-pyrazol-5-amine

Uniqueness

1-Methyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biological Activity

1-Methyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, notable for its unique molecular structure and potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by data tables and case studies.

The molecular formula of this compound is C10H14N4, with a molecular weight of 179.26 g/mol. The compound features a pyrazole ring substituted with a methyl group and a 2-methylcyclopentyl group, which influence its chemical reactivity and biological interactions.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The compound's structure allows it to interact with various biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity or receptor binding, potentially influencing metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Effective against fungal pathogens | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies

-

Anticancer Activity :

A study demonstrated that pyrazole derivatives similar to this compound exhibit potent anticancer effects. In vitro assays showed that these compounds can induce apoptosis in various cancer cell lines, including breast cancer models. Specifically, the mechanism involved the activation of caspase pathways, leading to programmed cell death. -

Mechanism of Action :

The mechanism by which these compounds exert their effects often involves the modulation of key signaling pathways. For example, studies have shown that certain pyrazole derivatives can inhibit the epidermal growth factor receptor (EGFR), which is crucial in tumor progression. This inhibition leads to reduced cell proliferation and increased sensitivity to chemotherapy .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions with purification methods such as recrystallization or column chromatography to achieve high purity levels.

Table 2: Related Compounds and Their Properties

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 1-Ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine | Ethyl group substitution | Known for antifungal activity |

| N-(3-Methylcyclopentyl)-1H-pyrazol-4-amine | Lacks methyl substitution | Variations in reactivity |

| 4-Bromo-1-(methylcyclopentyl)-1H-pyrazol-3-amine | Bromine substitution | Altered chemical reactivity |

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-methyl-5-(2-methylcyclopentyl)pyrazol-3-amine |

InChI |

InChI=1S/C10H17N3/c1-7-4-3-5-8(7)9-6-10(11)13(2)12-9/h6-8H,3-5,11H2,1-2H3 |

InChI Key |

BWSPPIGLZAOISB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1C2=NN(C(=C2)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.